地高辛
科学研究应用
地高辛在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。
化学: 在化学领域,地高辛用作研究心脏苷性质和反应的参考化合物。其独特的结构和反应性使其成为理解类似化合物作用机制的宝贵工具。
生物学: 在生物学研究中,地高辛用于研究心脏苷对细胞过程的影响。 研究表明,地高辛可以调节多种信号通路,使其成为研究细胞机制的宝贵化合物 .
医学: 在医学上,地高辛用于治疗充血性心力衰竭和室上性心律失常。 其抑制 Na-K-ATPase 膜泵并增加细胞内钙浓度的能力使其成为治疗这些疾病的有效药物 .
工业: 在制药行业,地高辛用于生产心脏苷药物。 其快速起效和强效作用使其成为心力衰竭治疗中宝贵的组成部分 .
作用机制
地高辛通过抑制 Na-K-ATPase 膜泵发挥作用,导致细胞内钠和钙浓度升高。 钙浓度的升高促进了肌动蛋白和肌球蛋白等收缩蛋白的活化,增强了心脏的收缩能力 . 此外,地高辛通过增加 4 期去极化的斜率、缩短动作电位持续时间和降低最大舒张电位来影响心脏的电活动 .
生化分析
Biochemical Properties
Deslanoside interacts with the Sodium/Potassium-transporting ATPase subunit alpha-1, acting as an inhibitor . This interaction results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .
Cellular Effects
Deslanoside has significant effects on various types of cells and cellular processes. It is known to inhibit colony formation and tumor growth in multiple prostate cancer cell lines . This inhibitory effect involves both the cell cycle arrest at G2/M and the induction of apoptosis . Deslanoside also significantly attenuates DNA synthesis in each of the cell lines, providing direct evidence for the inhibitory effect of deslanoside on cell proliferation .
Molecular Mechanism
The mechanism of action of Deslanoside involves the inhibition of the Na-K-ATPase membrane pump, leading to an increase in intracellular sodium and calcium concentrations . This increase in intracellular calcium concentrations may promote the activation of contractile proteins such as actin and myosin . Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Temporal Effects in Laboratory Settings
The effects of Deslanoside have been observed over time in laboratory settings. For instance, it has been found that Deslanoside has a half-life of 36 hours
Metabolic Pathways
It is known that Deslanoside inhibits the Na-K-ATPase membrane pump, which plays a crucial role in maintaining the electrochemical gradient necessary for functions of muscle and nerve cells .
Transport and Distribution
It is known that Deslanoside has little absorption from the gastrointestinal tract (40%) .
Subcellular Localization
Given its mechanism of action, it can be inferred that Deslanoside likely interacts with the Sodium/Potassium-transporting ATPase located in the plasma membrane of cells .
准备方法
合成路线和反应条件: 地高辛可以通过一系列化学反应合成,这些反应涉及从毛地黄中提取和纯化化合物。 该过程通常涉及使用乙醇和甘油等溶剂,然后进行热处理以确保化合物的纯度和稳定性 .
工业生产方法: 在工业环境中,地高辛通过从毛地黄叶中提取来生产。提取过程涉及使用乙醇和水,然后进行纯化步骤以分离活性化合物。 最终产品通常配制成无菌注射液 .
化学反应分析
反应类型: 地高辛会经历各种化学反应,包括氧化、还原和取代。这些反应对于修饰化合物的结构并增强其药理特性至关重要。
常用试剂和条件: 地高辛反应中常用的试剂包括硫酸、氯仿和正丙醇。 这些试剂有助于提取和纯化过程,确保化合物的稳定性和有效性 .
主要形成的产物: 这些反应形成的主要产物是地高辛本身,然后将其配制成用于医疗用途的药物制剂。
相似化合物的比较
地高辛类似于其他心脏苷,如洋地黄毒苷和地高辛。它具有独特的性质,使其与这些化合物区别开来。
类似化合物:
洋地黄毒苷: 另一种用于治疗心力衰竭和心律失常的心脏苷。与地高辛相比,其半衰期更长。
独特性: 地高辛的快速起效和对心脏电活动的影响使其成为治疗急性心脏病的宝贵治疗选择。 其独特的结构和反应性使其成为科学研究和药物开发的宝贵工具 .
总之,地高辛是一种用途广泛且有效的心脏苷,在医学、科学研究和工业中具有广泛的应用。其独特的性质和作用机制使其成为治疗心脏疾病和研究细胞过程的宝贵化合物。
属性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74O19/c1-20-41(64-36-16-30(50)42(21(2)60-36)65-37-17-31(51)43(22(3)61-37)66-44-40(56)39(55)38(54)32(18-48)63-44)29(49)15-35(59-20)62-25-8-10-45(4)24(13-25)6-7-27-28(45)14-33(52)46(5)26(9-11-47(27,46)57)23-12-34(53)58-19-23/h12,20-22,24-33,35-44,48-52,54-57H,6-11,13-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,33-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44+,45+,46+,47+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBATZBGFDSVCJD-LALPQLPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022897 | |
Record name | Deslanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.68e-01 g/L | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Deslanoside inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations. Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin). Deslanoside also acts on the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential. | |
Record name | Deslanoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17598-65-1 | |
Record name | Deslanoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17598-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deslanoside [USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deslanoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01078 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deslanoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deslanoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.774 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESLANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGY317RK75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deslanoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015211 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
A: Deslanoside primarily acts by inhibiting the Na+/K+-ATPase pump, particularly in cardiac muscle cells [, ]. This inhibition leads to an increase in intracellular sodium concentration. Consequently, the sodium-calcium exchanger is affected, leading to increased intracellular calcium levels. This rise in calcium enhances the force of muscular contractions, particularly in the heart [, ]. Beyond its cardiac effects, deslanoside has been shown to modulate multiple signaling pathways in prostate cancer cells, impacting cell cycle progression, apoptosis, invasion, and migration [].
A: Deslanoside indirectly increases intracellular calcium levels by inhibiting the Na+/K+-ATPase pump [, ]. This, in turn, affects the sodium-calcium exchanger, leading to calcium accumulation within the cell. The elevated calcium is then available to bind with troponin-C in muscle cells, initiating the cascade leading to stronger contractions [, ].
A: While the provided abstracts do not explicitly mention the molecular formula and weight of deslanoside, they identify it as a cardiac glycoside structurally similar to digoxin []. Based on this information, we can infer that deslanoside likely possesses a complex structure with a steroid-like backbone and attached sugar moieties. For precise structural information, refer to chemical databases or specialized literature.
A: Deslanoside injection exhibits instability under various conditions, including acid or alkaline environments, exposure to oxidizing agents or light, and high temperatures [, ]. Specifically, these conditions can lead to a decrease in deslanoside content and an increase in impurity levels, as determined by HPLC analysis [, ].
A: To ensure the stability of deslanoside injection, it is crucial to meticulously control the sterilization temperature and time during its preparation []. Furthermore, the injection should be stored in tightly sealed containers, shielded from light, and kept at low temperatures [].
A: While the provided abstracts do not directly address the SAR of deslanoside, research on brazilein, a non-steroidal molecule with positive inotropic effects, suggests that inhibiting Na+/K+-ATPase can be achieved with structures different from traditional cardiac glycosides []. This finding highlights the potential for developing novel inotropic drugs with potentially improved safety profiles compared to cardiac glycosides.
A: Research suggests a revised preparation method for deslanoside injection to improve its stability []. This method involves lowering the temperature of the water for injection to 35–42 °C and either eliminating heat treatment or performing it at 100 °C for 30 minutes []. Additionally, using medicinal ethanol directly without re-steaming further enhances the stability and reduces impurity levels [].
A: After a single intravenous dose of deslanoside, the biological half-life ranges from 38 to 77 hours, with a median of 51 hours [].
A: While the provided abstracts do not explicitly describe the elimination pathways of deslanoside, a positive correlation between serum deslanoside concentration and serum creatinine suggests that renal function plays a role in its clearance []. Dosage adjustments may be necessary for patients with impaired renal function to prevent accumulation and potential toxicity [].
A: Deslanoside effectively inhibits colony formation and tumor growth in several prostate cancer cell lines, including 22Rv1, PC-3, and DU 145 []. This anti-cancer activity stems from its ability to arrest the cell cycle at the G2/M phase and induce apoptosis, as evidenced by functional assays and altered expression of cell cycle and apoptosis regulatory proteins [].
A: Deslanoside can induce various cardiac arrhythmias, including ventricular tachycardia and ventricular fibrillation [, , , ]. These toxic effects are primarily attributed to its ability to increase sympathetic nerve activity to the heart [, , ]. Combining deslanoside with drugs that block both nicotinic and muscarinic receptors in autonomic ganglia significantly reduces the risk of these arrhythmias [].
A: Several analytical techniques have been employed to quantify deslanoside. These methods include high-performance liquid chromatography (HPLC) with UV detection [, , , ] and flow-injection chemiluminescence []. These methods allow for the accurate and sensitive determination of deslanoside content in pharmaceutical preparations and biological samples.
A: Yes, several alternative medications can be considered depending on the specific condition being treated. For instance, in cases of atrial fibrillation, other options include digoxin, beta-blockers like metoprolol [, , ], and amiodarone [, ]. The choice of treatment depends on various factors, including the patient’s overall health status, the presence of any comorbidities, and potential drug interactions. It is crucial to consult with a healthcare professional to determine the most appropriate medication and treatment strategy for each patient.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。